molecular formula C13H15N3O B2767773 rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans CAS No. 2031242-22-3

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans

Cat. No.: B2767773
CAS No.: 2031242-22-3
M. Wt: 229.283
InChI Key: FHFZBXDOKCTNNY-DGCLKSJQSA-N
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Description

“rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” is a synthetic organic compound that features a pyrazole ring attached to an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” typically involves multi-step organic reactions. One common method might include:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with a suitable diketone under acidic or basic conditions.

    Attachment of the pyrazole ring to the oxolane ring: This step might involve a nucleophilic substitution reaction where the pyrazole ring is introduced to a pre-formed oxolane ring.

    Introduction of the amine group: The final step could involve the reduction of a nitro group or the direct amination of the oxolane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the pyrazole ring suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine: The non-racemic form of the compound.

    (2S,3S)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine: The enantiomer of the compound.

    2-(1-phenyl-1H-pyrazol-5-yl)oxolane: A similar compound without the amine group.

Uniqueness

“rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” is unique due to its specific stereochemistry and the presence of both the pyrazole and oxolane rings. This combination of features can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans, also known as rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, is a synthetic organic compound with potential biological activities. This compound features a unique molecular structure that includes an oxolane ring and a phenyl-substituted pyrazole. Its biological activity has been investigated for various applications, particularly in antimicrobial and anti-inflammatory contexts.

The compound has the following chemical characteristics:

  • IUPAC Name : (2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine; hydrochloride
  • Molecular Formula : C13H16ClN3O
  • CAS Number : 2031242-23-4
  • Solubility : Enhanced solubility in water due to the hydrochloride salt form .

The biological activity of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine is primarily attributed to its interaction with specific molecular targets within the body. The compound can modulate the activity of enzymes or receptors, which may lead to various biological effects depending on the context of its use. For instance, it has shown potential in inhibiting signaling pathways associated with inflammation and microbial proliferation.

Antimicrobial Activity

Research indicates that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Escherichia coli15125
Staphylococcus aureus1862.5
Proteus mirabilis14250
Bacillus subtilis1662.5

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism where it could be beneficial in treating inflammatory diseases. Experimental models have shown that it can reduce inflammation markers significantly when administered in controlled doses .

Case Studies

Several studies have highlighted the efficacy of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine in various biological assays:

  • Antimicrobial Screening : A series of derivatives based on pyrazole and thiazole were synthesized and tested for antimicrobial properties. The results indicated that modifications to the phenyl group significantly influenced antimicrobial activity, with certain derivatives showing enhanced efficacy against resistant bacterial strains .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound resulted in reduced swelling and pain in models of induced inflammation. The modulation of inflammatory mediators was confirmed through biochemical assays that measured cytokine levels post-treatment .

Properties

IUPAC Name

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-6,8,11,13H,7,9,14H2/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZBXDOKCTNNY-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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